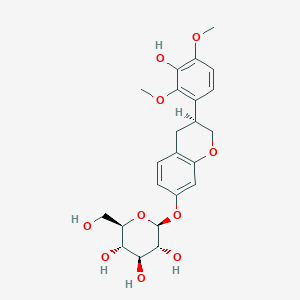
Astraisoflavanin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Astraisoflavanin, also known as this compound, is a useful research compound. Its molecular formula is C23H28O10 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Properties
Astraisoflavanin has been investigated for its antioxidant , anti-inflammatory , and anticancer properties. Research indicates that it may play a role in:
- Antioxidant Activity : this compound exhibits significant antioxidant effects, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, making it a potential candidate for treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has been observed to induce apoptosis in breast cancer cells by affecting the PI3K/Akt/mTOR signaling pathway .
Biological Activities
The compound has demonstrated several biological activities that enhance its therapeutic potential:
- Immunomodulatory Effects : this compound has been reported to enhance immune responses, which could be beneficial in developing treatments for infectious diseases and cancer .
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Properties
A study conducted by Zhou et al. (2018) demonstrated that an extract from Astragalus membranaceus, which contains this compound, inhibited cell growth and induced apoptosis in cultured breast cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt/mTOR pathway, highlighting this compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Research by Lv et al. (2017) indicated that Astragalus polysaccharide (APS), which includes this compound, could represent a natural therapeutic approach for treating inflammatory bowel disease. The study showed significant modulation of cytokine production in animal models.
Potential Applications in Various Fields
| Field | Application |
|---|---|
| Pharmaceuticals | Development of antioxidant and anti-inflammatory drugs for chronic diseases. |
| Nutraceuticals | Formulation of dietary supplements aimed at enhancing immune function and reducing oxidative stress. |
| Cosmetics | Use in skincare products due to its antioxidant properties to protect skin from aging. |
| Agriculture | Potential use as a natural pesticide or growth enhancer due to its biological activity against pathogens. |
属性
CAS 编号 |
131749-60-5 |
|---|---|
分子式 |
C23H28O10 |
分子量 |
464.5 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[[(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(22(30-2)19(15)26)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)18(25)17(9-24)33-23/h3-6,8,12,17-18,20-21,23-28H,7,9-10H2,1-2H3/t12-,17-,18-,20+,21-,23-/m1/s1 |
InChI 键 |
ABIQOWLHYABFIJ-IMVNFGOTSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O |
手性 SMILES |
COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)OC)O |
规范 SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O |
Key on ui other cas no. |
131749-60-5 |
同义词 |
astraisoflavanin mucronulatol -7-O-glucopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















